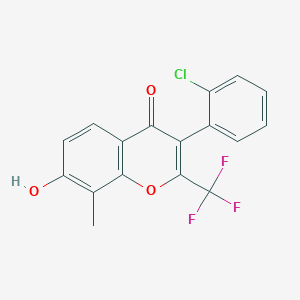
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one, also known as CMT-3, is a synthetic compound that belongs to the class of chromones. CMT-3 has been extensively studied for its potential therapeutic applications in the field of cancer research.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is not fully understood. However, it has been proposed that 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are overexpressed in various types of cancer cells and are associated with tumor growth and metastasis. By inhibiting MMP activity, 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one may prevent the spread of cancer cells.
Effets Biochimiques Et Physiologiques
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival. Additionally, 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has been shown to induce the expression of p53, a tumor suppressor protein that is often mutated in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for further development as an anticancer drug. However, one limitation of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is its poor solubility in water, which may affect its bioavailability and limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one. Another direction is to explore the mechanism of action of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one in more detail. This may involve studying its effects on MMP activity, NF-κB signaling, and other cellular pathways. Additionally, future studies may focus on improving the solubility and bioavailability of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one to enhance its therapeutic potential.
Méthodes De Synthèse
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is synthesized by reacting 2-chloro-4'-nitroacetophenone with 3,4-dihydroxybenzaldehyde in the presence of a base, followed by reduction with sodium borohydride and treatment with trifluoroacetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has been studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c1-8-12(22)7-6-10-14(23)13(9-4-2-3-5-11(9)18)16(17(19,20)21)24-15(8)10/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWZTYGXNJILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


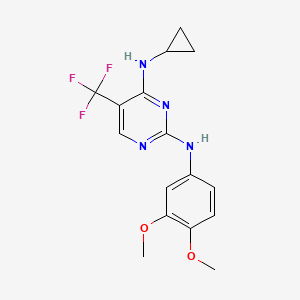

![Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2895896.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2895897.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2895898.png)
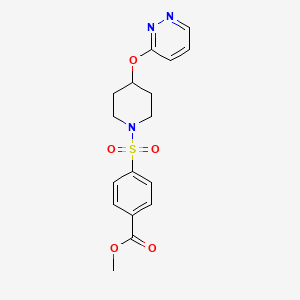
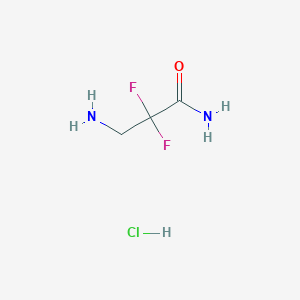
![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2895903.png)
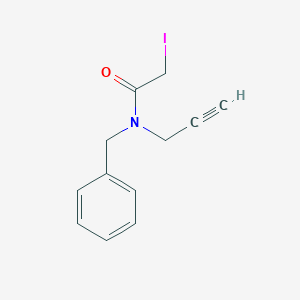
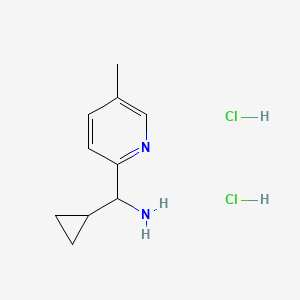
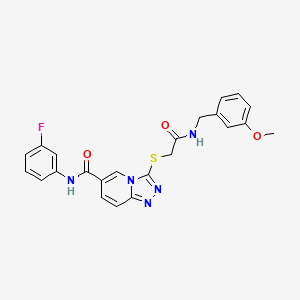
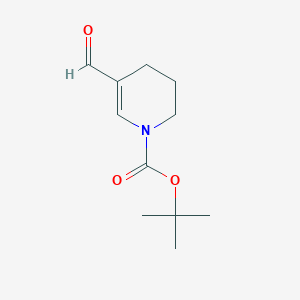
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2895914.png)